molecular formula C16H22N4O2S B12169312 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12169312
M. Wt: 334.4 g/mol
InChI Key: XOIBQKZVILDZSV-UHFFFAOYSA-N
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Description

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a thiadiazole moiety

Preparation Methods

The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrrole ring, followed by the introduction of the cyclohexyl group and the thiadiazole moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide include other pyrrole-containing molecules and thiadiazole derivatives These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C16H22N4O2S/c1-22-12-14-18-19-15(23-14)17-13(21)11-16(7-3-2-4-8-16)20-9-5-6-10-20/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,17,19,21)

InChI Key

XOIBQKZVILDZSV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2(CCCCC2)N3C=CC=C3

Origin of Product

United States

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